Structural Complexity and Functional Group Density vs. 2,5-Bis(phenylamino)terephthalic acid
The molecular formula of CAS 84145-39-1 (C₂₈H₂₄N₂O₈; MW 516.50 g/mol) contains 8 oxygen atoms and 2 additional carbonyl groups compared to the simpler 2,5-bis(phenylamino)terephthalic acid (C₂₀H₁₆N₂O₄; MW 348.35 g/mol) . This 48% increase in molecular weight and four additional hydrogen-bond-acceptor sites (10 vs. 6) directly affect solubility parameters, melt viscosity, and hydrogen-bonding capacity . The compound also possesses 12 rotatable bonds versus 6 for the unsubstituted analog, leading to greater conformational freedom in the monomeric state but potentially higher glass-transition temperatures when incorporated into rigid polymer backbones .
| Evidence Dimension | Number of hydrogen-bond acceptors |
|---|---|
| Target Compound Data | 10 H-bond acceptors (C₂₈H₂₄N₂O₈, MW 516.50) |
| Comparator Or Baseline | 2,5-Bis(phenylamino)terephthalic acid: 6 H-bond acceptors (C₂₀H₁₆N₂O₄, MW 348.35) |
| Quantified Difference | +4 H-bond acceptors (+67%); +168.15 g/mol (+48%) |
| Conditions | Calculated from molecular formula; data from sdhlbiochem.chemblink.com, heowns.com, and alfa-chemistry.com |
Why This Matters
Higher H-bond acceptor count alters solubility, hygroscopicity, and interfacial adhesion in polymer formulations, making the compound preferable for applications requiring enhanced compatibility with polar matrices.
